molecular formula C5H15NO6P2 B13796357 [(Isopropylimino)dimethylene]bisphosphonic acid CAS No. 6056-52-6

[(Isopropylimino)dimethylene]bisphosphonic acid

Cat. No.: B13796357
CAS No.: 6056-52-6
M. Wt: 247.12 g/mol
InChI Key: MOJRXHQNPURCNP-UHFFFAOYSA-N
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Description

[(Isopropylimino)dimethylene]bisphosphonic acid is an organophosphorus compound with the molecular formula C5H15NO6P2. It is characterized by the presence of two phosphonic acid groups attached to a central nitrogen atom, which is bonded to an isopropyl group and two methylene groups . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Isopropylimino)dimethylene]bisphosphonic acid can be synthesized through a reaction involving formaldehyde, isopropylamine, and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(Isopropylimino)dimethylene]bisphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonic acids .

Scientific Research Applications

[(Isopropylimino)dimethylene]bisphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Isopropylimino)dimethylene]bisphosphonic acid involves its interaction with specific molecular targets, such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. These interactions disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

[(Isopropylimino)dimethylene]bisphosphonic acid can be compared with other bisphosphonic acids, such as:

    Etidronic acid: Known for its use in bone disease treatment.

    Alendronic acid: Widely used in osteoporosis therapy.

    Pamidronic acid: Used in treating bone metastases and hypercalcemia.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and binding properties compared to other bisphosphonic acids .

Properties

CAS No.

6056-52-6

Molecular Formula

C5H15NO6P2

Molecular Weight

247.12 g/mol

IUPAC Name

[phosphonomethyl(propan-2-yl)amino]methylphosphonic acid

InChI

InChI=1S/C5H15NO6P2/c1-5(2)6(3-13(7,8)9)4-14(10,11)12/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12)

InChI Key

MOJRXHQNPURCNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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